

(Rac)-Vepdegestrant's Affinity for Estrogen Receptor Alpha: A Technical Overview

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Compound of Interest

Compound Name: (Rac)-Vepdegestrant

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This technical guide provides a comprehensive analysis of the binding affinity and mechanism of action of **(Rac)-Vepdegestrant**, an investigational PROTAC (PROteolysis Targeting Chimera) protein degrader targeting the estrogen receptor alpha (ER α). Vepdegestrant, also known as ARV-471, is under development for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] This document details quantitative binding and degradation data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding and Degradation Data

(Rac)-Vepdegestrant is the isomeric form of Vepdegestrant.[3][4] Preclinical studies have demonstrated Vepdegestrant's high potency in binding to and degrading ER α . The following tables summarize the key quantitative metrics.

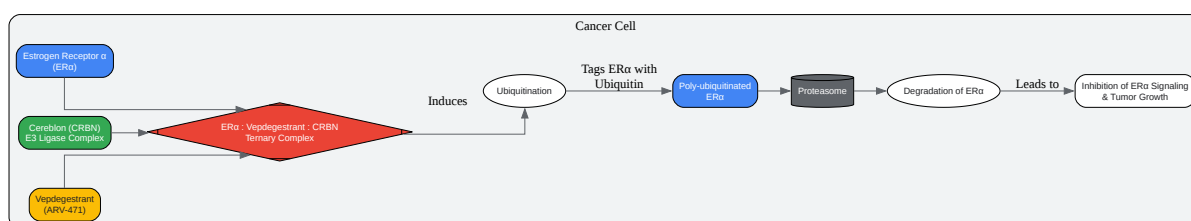
Parameter	Value	Assay	Source
Binding Affinity (Cell-Free)			
Ki	0.28 nM	Renilla Luciferase Displacement Assay	[5]
IC50	0.99 nM	Renilla Luciferase Displacement Assay	[5]
Degradation Potency (Cellular)			
DC50	~1-2 nM	Western Blot in ER+ breast cancer cell lines	[1]
DC50	~2 nM	Western Blot in ER+ breast cancer cell lines	[3][4][6]
DC50	0.9 nM	In-Cell Western Immunofluorescence (MCF7 cells)	[7]
Dmax	95%	In-Cell Western Immunofluorescence (MCF7 cells)	[7]

Table 1: Binding Affinity and Degradation Potency of Vepdegestrant for ER α .

Mechanism of Action: A PROTAC Approach

Vepdegestrant operates as a heterobifunctional molecule, designed to harness the cell's own protein disposal machinery to eliminate ER α . [1][8] It comprises three key components: a ligand that binds to the estrogen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. [5]

The binding of Vepdegestrant to both ER α and CRBN facilitates the formation of a ternary complex (ER α -Vepdegestrant-CRBN).[5][9] This proximity induces the E3 ligase to tag the ER α protein with ubiquitin. The poly-ubiquitinated ER α is then recognized and degraded by the proteasome.[1][6][8]



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Vepdegestrant's PROTAC mechanism of action.

Experimental Protocols

The determination of Vepdegestrant's binding affinity and degradation efficacy involves a series of biochemical and cellular assays.

Cell-Free Binding Affinity Assay: Renilla Luciferase Displacement

This assay quantifies the direct binding of Vepdegestrant to the recombinant ER α protein.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) of Vepdegestrant for ER α .

Methodology:

- **Reagents:** Recombinant ER α protein, a known ER α ligand conjugated to Renilla luciferase (RL), and Vepdegestrant at various concentrations.
- **Procedure:** The RL-conjugated ligand is incubated with the recombinant ER α protein, resulting in a high luciferase signal.
- Vepdegestrant is then added in increasing concentrations, competing with the RL-conjugated ligand for binding to ER α .
- **Data Analysis:** The displacement of the RL-conjugated ligand leads to a decrease in the luciferase signal. The IC₅₀ value is calculated from the dose-response curve of Vepdegestrant concentration versus luciferase signal inhibition. The K_i value is then derived from the IC₅₀ using the Cheng-Prusoff equation.[\[5\]](#)

Cellular ER α Degradation Assays

These assays measure the ability of Vepdegestrant to induce the degradation of ER α within cancer cells.

1. Western Blotting

Objective: To visualize and quantify the reduction in ER α protein levels following treatment with Vepdegestrant.

Methodology:

- **Cell Culture and Treatment:** ER-positive breast cancer cell lines (e.g., MCF7) are cultured and then treated with varying concentrations of Vepdegestrant for a specified duration (e.g., 72 hours).[\[7\]](#) A vehicle-treated group serves as a control.
- **Cell Lysis:** After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[\[10\]](#)
- **Protein Quantification:** The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay.[\[10\]](#)

- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[\[10\]](#)
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ER α . A primary antibody for a housekeeping protein (e.g., GAPDH or β -actin) is used as a loading control.[\[10\]](#)
- **Detection:** The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for visualization.[\[10\]](#)
- **Quantification:** The intensity of the protein bands is quantified using densitometry. The ER α levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[\[10\]](#)

2. In-Cell Western Immunofluorescence

Objective: To provide a high-throughput method for quantifying ER α degradation in a cellular context.

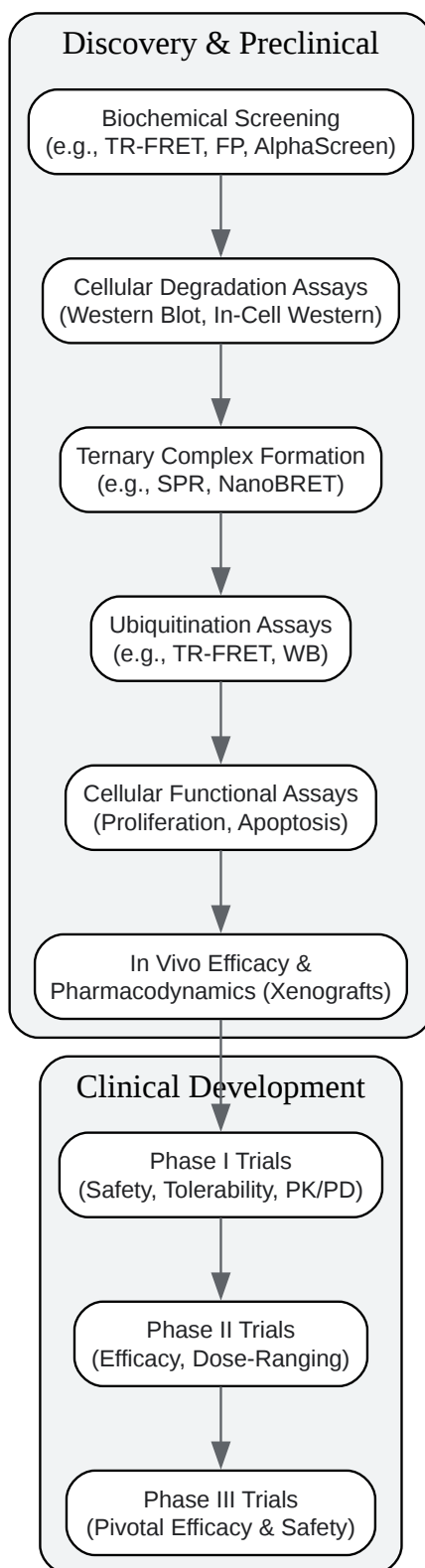
Methodology:

- **Cell Plating and Treatment:** Cells are seeded in multi-well plates and treated with a range of Vepdegestrant concentrations.
- **Fixation and Permeabilization:** After treatment, cells are fixed and permeabilized to allow antibody entry.
- **Immunostaining:** Cells are incubated with a primary antibody against ER α and a normalization antibody (e.g., against a total protein stain).
- **Detection:** Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
- **Imaging and Analysis:** The plates are scanned on an imaging system, and the fluorescence intensity for ER α is normalized to the total protein stain. The DC50 value is determined from

the resulting dose-response curve.[\[7\]](#)

Experimental and Drug Development Workflow

The evaluation of a PROTAC degrader like Vepdegestrant follows a structured workflow from initial screening to preclinical and clinical development.



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General workflow for PROTAC degrader development.

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